Cas no 939-97-9 (4-Tert-Butylbenzaldehyde)

4-Tert-Butylbenzaldehyde structure
4-Tert-Butylbenzaldehyde structure
Product Name:4-Tert-Butylbenzaldehyde
N.o CAS:939-97-9
MF:C11H14O
MW:162.228263378143
MDL:MFCD00035742
CID:40360
PubChem ID:70324
Update Time:2025-06-10

4-Tert-Butylbenzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • p-Tertbutyl Benzaldehyde
    • 4-TERT-BUTYLBENZALDEHYDE
    • P-TERT-BUTYL BENZALDEHYDE
    • TIMTEC-BB SBB008564
    • 4-(1,1-dimethylethyl)-benzaldehyd
    • 4-(1,1-dimethylethyl)-Benzaldehyde
    • benzaldehyde,-(1,1-dimethylethyl)-
    • p-tert-butylbenzaldehyde(p-tbb)
    • 4-t-BUTYL BENZALDEHYDE
    • P-TERTIARY-BUTYL BENZALDEHYDE
    • para TertiaryButyl Benzaldehyde
    • PARA-TERTBUTYLBENZALDEHYDE
    • p-tert.Butylbenzaldehyd
    • p-t-Butylbenzaldehyde
    • tert-butylbenzaldehyde
    • Benzaldehyde,p-tert-butyl- (6CI,7CI,8CI)
    • 4-(1,1-Dimethylethyl)benzaldehyde
    • para-tert-Butylbenzaldehyde
    • p-tert-Butylbenzaldehyde
    • 4-(tert-Butyl)benzaldehyde
    • Benzaldehyde, 4-(1,1-dimethylethyl)-
    • 4-t-butylbenzaldehyde
    • 4-Tert-ButYl-Benzaldehyde
    • QXF0QY8503
    • OTXINXDGSUFPNU-UHFFFAOYSA-N
    • 4-Tert-Butyl Benzaldehyde
    • Benzaldehyde, p-tert-butyl-
    • 4-tertbutylbenzaldehyde
    • 4-t-butyl-benzaldehyde
    • p-tert.butylbenzaldehyde
    • 4-(t-buty
    • 4-(1,1-Dimethylethyl)benzaldehyde (ACI)
    • Benzaldehyde, p-tert-butyl- (6CI, 7CI, 8CI)
    • 4-Tert-Butylbenzaldehyde
    • MDL: MFCD00035742
    • Inchi: 1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3
    • Chave InChI: OTXINXDGSUFPNU-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(C(C)(C)C)=CC=1
    • BRN: 1906461

Propriedades Computadas

  • Massa Exacta: 162.10400
  • Massa monoisotópica: 162.104465
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 147
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.1
  • Superfície polar topológica: 17.1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 0.97 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 246°C(lit.)
  • Ponto de Flash: 华氏:213.8 °F
    摄氏:101 °C
  • Índice de Refracção: n20/D 1.53(lit.)
  • Coeficiente de partição da água: Soluble in water.
  • PSA: 17.07000
  • LogP: 2.79660
  • Solubilidade: 未确定
  • Sensibilidade: Air & Light Sensitive

4-Tert-Butylbenzaldehyde Informações de segurança

  • Símbolo: GHS07 GHS08 GHS09
  • Pedir:警告
  • Palavra de Sinal:Danger
  • Declaração de perigo: H302,H334,H410
  • Declaração de Advertência: P261,P273,P342+P311,P501
  • Número de transporte de matérias perigosas:UN 3082 9/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-43-50/53
  • Instrução de Segurança: S36/37-S60-S61
  • CÓDIGOS DA MARCA F FLUKA:8-9-23
  • Identificação dos materiais perigosos: Xn N
  • Termo de segurança:9
  • Grupo de Embalagem:III
  • Frases de Risco:R22; R43; R50/53
  • Classe de Perigo:9
  • PackingGroup:III
  • TSCA:Yes
  • Limite explosivo:1.3-5.6%(V)
  • Condição de armazenamento:Store at room temperature

4-Tert-Butylbenzaldehyde Dados aduaneiros

  • CÓDIGO SH:2912299000
  • Dados aduaneiros:

    中国海关编码:

    2912299000

    概述:

    2912299000. 其他不含其他含氧基的环醛. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 四聚甲醛报明外观

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

4-Tert-Butylbenzaldehyde Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
065159-1g
4-tert-Butylbenzaldehyde
939-97-9 90%
1g
£10.00 2022-03-01
Fluorochem
065159-5g
4-tert-Butylbenzaldehyde
939-97-9 90%
5g
£20.00 2022-03-01
Fluorochem
065159-25g
4-tert-Butylbenzaldehyde
939-97-9 90%
25g
£34.00 2022-03-01
Fluorochem
065159-100g
4-tert-Butylbenzaldehyde
939-97-9 90%
100g
£102.00 2022-03-01
Fluorochem
065159-500g
4-tert-Butylbenzaldehyde
939-97-9 90%
500g
£294.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B100836-100ml
4-Tert-Butylbenzaldehyde
939-97-9 97%
100ml
¥136.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B100836-25ml
4-Tert-Butylbenzaldehyde
939-97-9 97%
25ml
¥94.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B100836-500ml
4-Tert-Butylbenzaldehyde
939-97-9 97%
500ml
¥504.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B100836-5ml
4-Tert-Butylbenzaldehyde
939-97-9 97%
5ml
¥37.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014608-100ml
4-Tert-Butylbenzaldehyde
939-97-9 97%
100ml
¥126 2024-05-20

4-Tert-Butylbenzaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium iodate Catalysts: 1,4-Diazabicyclo[2.2.2]octane, perchlorate (1:2) Solvents: Water ;  30 min, reflux
Referência
Comparison of the Accelerating Effects of Two Ionic Liquids in the Oxidation of Alcohols
Rahmanzadeh, Akram; Shirini, Farhad ; Tajik, Hassan; Daneshvar, Nader, Organic Preparations and Procedures International, 2023, 55(2), 192-198

Método de produção 2

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Zinc oxide (ZnO) ,  Graphene (oxide) Solvents: Toluene ;  12 min, 100 °C
Referência
Efficient aerial oxidation of different types of alcohols using ZnO nanoparticle-MnCO3-graphene oxide composites
Adil, Syed Farooq ; Assal, Mohamed E.; Shaik, Mohammed Rafi ; Kuniyil, Mufsir ; Hashmi, Azhar; et al, Applied Organometallic Chemistry, 2020, 34(8),

Método de produção 3

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Copper manganese oxide Solvents: Toluene ;  50 min, 102 °C
Referência
Selective oxidation of benzylic alcohols with molecular oxygen catalyzed by copper-manganese oxide nanoparticles
Ali, Roushown; Assal, M. E.; Al-Warthan, Abdulrahman; Siddiqui, M. Rafiq H., Asian Journal of Chemistry, 2013, 25(9), 4815-4819

Método de produção 4

Condições de reacção
1.1 Catalysts: Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-, nitrate, 1-oxide (1:1) ;  1 h, 50 °C
Referência
Fast, easy oxidation of alcohols using an oxoammonium salt bearing the nitrate anion
Leon Sandoval, Arturo; Doherty, Katrina E.; Wadey, Geoffrey P. ; Schroeder, Chelsea M. ; Leadbeater, Nicholas E., Tetrahedron Letters, 2023, 116,

Método de produção 5

Condições de reacção
1.1 Catalysts: Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  10 min, rt
Referência
Direct electrochemical oxidation of alcohols with hydrogen evolution in continuous-flow reactor
Wang, Dan; Wang, Pan; Wang, Shengchun; Chen, Yi-Hung ; Zhang, Heng; et al, Nature Communications, 2019, 10(1), 1-8

Método de produção 6

Condições de reacção
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  12 h, 80 °C
Referência
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; Matsuda, Ryotaro; Tanaka, Iku; Sato, Hiroshi; Kanoo, Prakash; et al, Journal of the American Chemical Society, 2014, 136(21), 7543-7546

Método de produção 7

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Gold ,  Aluminum copper magnesium oxide Solvents: Mesitylene ;  1 h, 90 °C
Referência
Gold supported on Cu-Mg-Al-mixed oxides: Strong enhancement of activity in aerobic alcohol oxidation by concerted effect of copper and magnesium
Haider, Peter; Baiker, Alfons, Journal of Catalysis, 2007, 248(2), 175-187

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cobalt (carbon supported) Solvents: Heptane ;  24 h, 1 bar, 80 °C
Referência
A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amides
Senthamarai, Thirusangumurugan; Chandrashekhar, Vishwas G.; Rockstroh, Nils; Rabeah, Jabor; Bartling, Stephan; et al, Chem, 2022, 8(2), 508-531

Método de produção 9

Condições de reacção
1.1 Reagents: Poly(oxy-1,2-ethanediyl), α-[4-(diphenylphosphino)phenyl]-ω-[4-(diphenylphosphin…
Referência
Triarylphosphine, poly(ethylene glycol)supported
Wentworth, Paul Jr.; Janda, Kim D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2003, 1, 1-2

Método de produção 10

Condições de reacção
1.1 Catalysts: Cobalt manganese oxide Solvents: Toluene ;  12 h, 60 °C
Referência
Synthesis method of aldehyde or ketone by alcohol oxidation catalyzed by cobalt manganese-based composite oxide
, China, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Manganese carbonate ,  Zinc oxide (ZnO) Solvents: Toluene ;  6 min, 100 °C
Referência
Synthesis and comparative catalytic study of zinc oxide (ZnOx) nanoparticles promoted MnCO3, MnO2 and Mn2O3 for selective oxidation of benzylic alcohols using molecular oxygen
Adil, Syed F.; Assal, Mohamed E.; Kuniyil, Mufsir; Khan, Mujeeb; Shaik, Mohammed Rafi; et al, Materials Express, 2017, 7(2), 79-92

Método de produção 12

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Copper manganese oxide Solvents: Toluene ;  30 min, 100 - 102 °C
Referência
Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst
Ali, Roushown; Nour, Kholoud; Al-warthan, Abdulrahman; Siddiqui, M. Rafiq H., Arabian Journal of Chemistry, 2015, 8(4), 512-517

Método de produção 13

Condições de reacção
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, peroxymonosulfate (1:1) Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[phenolato-… Solvents: Acetonitrile ;  < 1 min, 25 °C
Referência
Pronounced Catalytic Activity of Manganese(III)-Schiff Base Complexes in the Oxidation of Alcohols by Tetrabutylammonium Peroxomonosulfate
Rezaeifard, Abdolreza; Jafarpour, Maasoumeh; Nasseri, Mohammad Ali; Haddad, Reza, Helvetica Chimica Acta, 2010, 93(4), 711-717

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium periodate Catalysts: Imidazole ,  Manganese(2+), (acetato-κO)[[1,1′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne[4-(… Solvents: Acetonitrile ,  Water ;  30 min, rt
Referência
Water-soluble manganese(III) salen complex as a mild and selective catalyst for oxidation of alcohols
Bahramian, Bahram; Mirkhani, Valiollah; Moghadam, Majid; Amin, Amir H., Applied Catalysis, 2006, 315, 52-57

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium periodate Catalysts: Imidazole ,  (SP-4-1)-[5,10,15,20-Tetra-4-pyridinyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN2… Solvents: Acetonitrile ,  Water ;  70 min, rt
Referência
Mild and efficient oxidation of alcohols with sodium periodate catalyzed by polystyrene-bound Mn(III)porphyrin
Moghadam, Majid; Tangestaninejad, Shahram; Mirkhani, Valiollah; Mohammadpoor-Baltork, Iraj; Kargar, Hadi, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2901-2905

Método de produção 16

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 6,11-Bis(4-methylphenyl)benz[b]indeno[2,1-d]thiopyran Solvents: Dichloromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, rt
Referência
Metal-Free Aerobic C-H Oxidation of Methylarenes to Aromatic Aldehydes by Sulfur-Containing Tetracyclic Compounds as Visible-Light Photocatalysts
Shibata, Takanori; Akino, Mika; Sekine, Ayato; Ito, Mamoru, Bulletin of the Chemical Society of Japan, 2022, 95(5), 768-770

Método de produção 17

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cobalt oxide (Co3O4) ,  Manganese Solvents: Acetonitrile ;  6 h, 60 °C
Referência
Manganese Doping in Cobalt Oxide Nanorods Promotes Catalytic Dehydrogenation
Ke, Qingping; Yi, Ding; Jin, Yangxin; Lu, Fei; Zhou, Bo; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(14), 5734-5741

Método de produção 18

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ;  30 min, 1 atm, 303 K; 6 h, 1 atm, 303 K
Referência
Visible light induced Efficient Selective Oxidation of Non-Activated Alcohols over {001} Faceted TiO2 with Molecular Oxygen
Ghosh, Subhash Chandra; Vadakkekara, Raji; Biswas, Abulkalam; Sahoo, Tapan; Pal, Provas; et al, Chemistry - An Asian Journal, 2016, 11(21), 3084-3089

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium fluoride ,  Poly(methylhydrosiloxane) Catalysts: Tetrabutylammonium fluoride ,  Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ,  Water ;  15 min, rt; 1 h, rt
Referência
Pd(0)-Catalyzed PMHS reductions of aromatic acid chlorides to aldehydes
Lee, Kyoungsoo; Maleczka, Robert E. Jr., Organic Letters, 2006, 8(9), 1887-1888

Método de produção 20

Condições de reacção
1.1 Catalysts: Ethyl 2-mercaptopropionate ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ;  3 h, rt
Referência
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
Yang, Xiaona; Guo, Yunfei; Tong, Hong'en; Guo, Hongyu; Liu, Rongfang; et al, Organic Letters, 2023, 25(29), 5486-5491

4-Tert-Butylbenzaldehyde Raw materials

4-Tert-Butylbenzaldehyde Preparation Products

4-Tert-Butylbenzaldehyde Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:939-97-9)4-叔丁基苯甲醛
Número da Ordem:LE2338445
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:37
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-97-9)4-叔丁基苯甲醛
LE2338445
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
E- mail